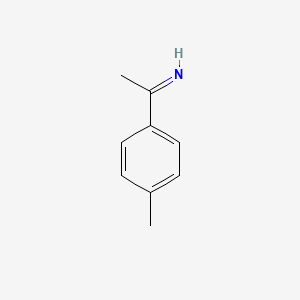
1-p-Tolylethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-p-Tolylethanimine, also known as 1-(4-methylphenyl)ethanamine, is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of ethanamine where the hydrogen atoms are substituted by a 4-methylphenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds .
Méthodes De Préparation
1-p-Tolylethanimine can be synthesized through several methods:
Nucleophilic Addition Reaction: One common method involves the nucleophilic addition of aromatic amines with methylacetone. The aromatic amine and methylacetone are mixed in a molar ratio, and an appropriate catalyst is added.
Industrial Production: Industrially, the compound can be produced by the reduction of 4-methylacetophenone using hydrogen in the presence of a metal catalyst such as palladium on carbon.
Analyse Des Réactions Chimiques
1-p-Tolylethanimine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form 4-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-(4-methylphenyl)ethanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-p-Tolylethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-p-Tolylethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-p-Tolylethanimine can be compared with other similar compounds:
1-(4-Methylphenyl)ethanol: This compound is a reduction product of this compound and has similar structural features but different chemical properties.
4-Methylbenzaldehyde: An oxidation product of this compound, it has distinct applications in the fragrance and flavor industry.
1-(4-Methylphenyl)ethylamine: A closely related compound with similar chemical properties but different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
1-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H11N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,1-2H3 |
Clé InChI |
ZVGYOSJGSRYKPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=N)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
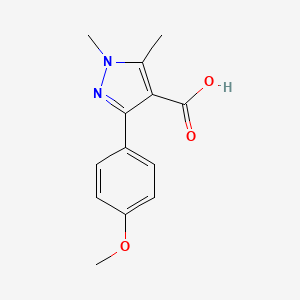
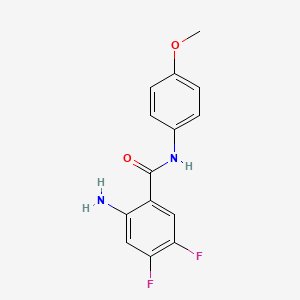
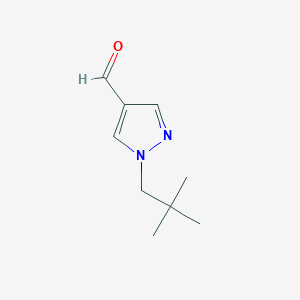
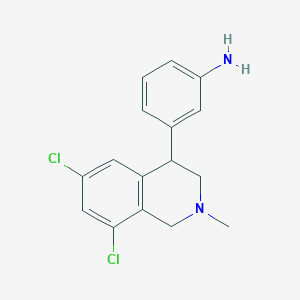
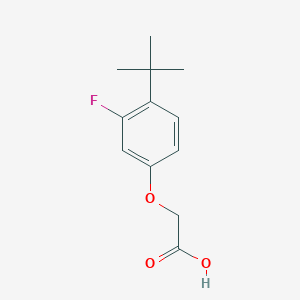
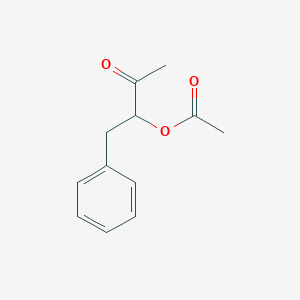
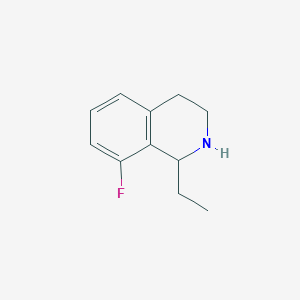
![Pyrimidine, 4-fluoro-6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8446770.png)
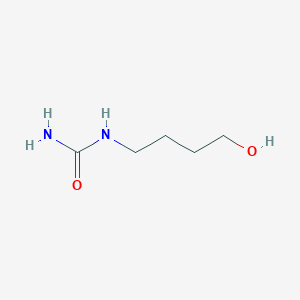
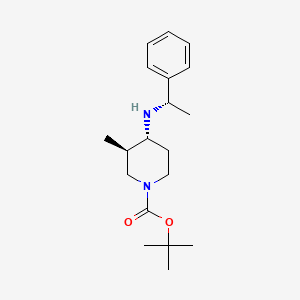
![N-[5-(3,5-Difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-4-fluoro-isophthalamic acid](/img/structure/B8446789.png)

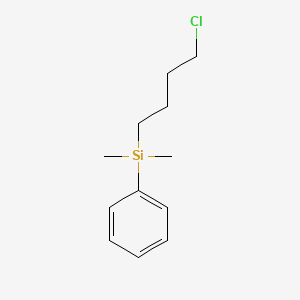
![4-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B8446816.png)
